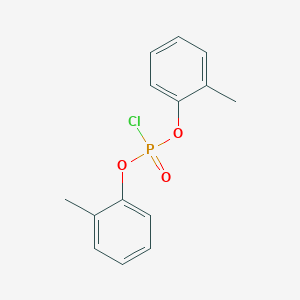

Bis(2-methylphenyl) phosphorochloridate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(2-methylphenyl) phosphorochloridate, also known as Sarin, is a highly toxic nerve agent that has been used in chemical warfare. It was first synthesized in 1938 by German chemist Gerhard Schrader. Sarin is a colorless, odorless liquid that can be deadly even in small amounts. It works by attacking the nervous system, causing overstimulation of muscles and glands, leading to convulsions, respiratory failure, and ultimately death.

Mecanismo De Acción

Bis(2-methylphenyl) phosphorochloridate works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the body, causing overstimulation of muscles and glands. The resulting effects can include convulsions, respiratory failure, and ultimately death.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of Bis(2-methylphenyl) phosphorochloridate are well documented. It can cause a wide range of symptoms, including nausea, vomiting, diarrhea, blurred vision, respiratory distress, and convulsions. In severe cases, it can lead to respiratory failure and death. Bis(2-methylphenyl) phosphorochloridate is also known to have long-term effects on the nervous system, including cognitive impairment and psychological disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using Bis(2-methylphenyl) phosphorochloridate in laboratory experiments is its ability to target specific enzymes and receptors in the body. This makes it a useful tool for studying the nervous system and the effects of nerve agents on the body. However, the use of Bis(2-methylphenyl) phosphorochloridate in lab experiments is highly regulated due to its toxicity and potential for harm. Specialized equipment and facilities are required to ensure the safety of those involved in the experiments.

Direcciones Futuras

Future research on Bis(2-methylphenyl) phosphorochloridate will likely focus on developing new treatments for nerve agent exposure and improving our understanding of the nervous system. This may involve the development of new drugs that can counteract the effects of nerve agents, as well as the use of advanced imaging techniques to study the nervous system in more detail. Additionally, research may focus on developing new methods for detecting and neutralizing nerve agents in the field, to prevent their use in chemical warfare.

Conclusion:

Bis(2-methylphenyl) phosphorochloridate, also known as Bis(2-methylphenyl) phosphorochloridate, is a highly toxic nerve agent that has been extensively studied for its potential use as a chemical weapon. Its synthesis requires careful handling and specialized equipment to ensure the safety of those involved in the process. Bis(2-methylphenyl) phosphorochloridate works by inhibiting the enzyme acetylcholinesterase, causing overstimulation of muscles and glands. It can cause a wide range of symptoms, including respiratory distress and convulsions, and can lead to long-term effects on the nervous system. While the use of Bis(2-methylphenyl) phosphorochloridate in laboratory experiments is highly regulated, it remains a useful tool for studying the nervous system and the effects of nerve agents on the body. Future research on Bis(2-methylphenyl) phosphorochloridate will likely focus on developing new treatments for nerve agent exposure and improving our understanding of the nervous system.

Aplicaciones Científicas De Investigación

Bis(2-methylphenyl) phosphorochloridate has been extensively studied for its potential use as a chemical weapon. It has also been used in laboratory experiments to study the nervous system and the effects of nerve agents on the body. Research has shown that Bis(2-methylphenyl) phosphorochloridate can be used to target specific enzymes and receptors in the body, making it a useful tool for studying these systems.

Propiedades

Número CAS |

6630-13-3 |

|---|---|

Nombre del producto |

Bis(2-methylphenyl) phosphorochloridate |

Fórmula molecular |

C14H14ClO3P |

Peso molecular |

296.68 g/mol |

Nombre IUPAC |

1-[chloro-(2-methylphenoxy)phosphoryl]oxy-2-methylbenzene |

InChI |

InChI=1S/C14H14ClO3P/c1-11-7-3-5-9-13(11)17-19(15,16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |

Clave InChI |

RKQCRIBSOCCBQJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)Cl |

SMILES canónico |

CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)Cl |

Otros números CAS |

6630-13-3 |

Pictogramas |

Acute Toxic |

Sinónimos |

o-Tolyl Phosphorochloridate; Phosphorochloridic Acid, Di-o-tolyl Ester; Phosphorochloridic Acid, Bis(2-methylphenyl) Ester; NSC 60025 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44353.png)

![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)

![N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B44375.png)

![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)

![N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide](/img/structure/B44379.png)

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B44380.png)

![4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine](/img/structure/B44383.png)